8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS No.: 899925-95-2
Cat. No.: VC8149640
Molecular Formula: C15H18N2S
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.
![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione - 899925-95-2](/images/structure/VC8149640.png)
Specification
CAS No. | 899925-95-2 |
---|---|
Molecular Formula | C15H18N2S |
Molecular Weight | 258.4 g/mol |
IUPAC Name | 8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Standard InChI | InChI=1S/C15H18N2S/c1-11-7-9-15(10-8-11)16-13(14(18)17-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18) |
Standard InChI Key | GPOAOMHSWNXKRT-UHFFFAOYSA-N |
SMILES | CC1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 |
Canonical SMILES | CC1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
The core structure of 8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione comprises a spiro junction connecting two heterocyclic rings: a six-membered cyclohexane ring and a five-membered diazole ring. Key structural features include:
-
Spiro center: A shared nitrogen atom at the junction of the two rings, enforcing conformational rigidity.
-
Substituents: A phenyl group at position 3 and a methyl group at position 8, influencing electronic and steric properties.
-
Thione functionality: A sulfur atom double-bonded to carbon (C=S) at position 2, contributing to unique reactivity .
Molecular Formula:
Molecular Weight: 258.38 g/mol
Spectral Signatures:
-
IR: A strong absorption band near , characteristic of C=S stretching vibrations .
-
NMR: Expected resonances include aromatic protons (δ 7.2–7.4 ppm for the phenyl group), methyl singlet (δ 2.1–2.3 ppm), and spirocyclic protons (δ 4.5–5.5 ppm) .
-
NMR: Distinct signals for the thione carbon (δ ~195 ppm), spiro carbons (δ 65–85 ppm), and aromatic carbons (δ 125–140 ppm) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione likely involves a multi-step cascade process, as exemplified by analogous spiropyran syntheses . Key intermediates include:
-
Morita-Baylis-Hillman (MBH) Alcohols: Serve as precursors for nitro styrene derivatives.
-
Cyclization Agents: Bases such as or facilitate ring closure.
Stepwise Synthesis
A hypothetical pathway, extrapolated from related procedures , involves:
-
Formation of MBH Alcohol:
-
Cyclization:
-
Thione Introduction:
Treatment with Lawesson’s reagent or converts carbonyl to thione.
Table 1: Comparative Synthetic Conditions for Spiro Compounds
Parameter | 8-Methyl-3-phenyl Derivative | Analog 3a |
---|---|---|
Solvent | CH₃CN | CH₃CN |
Base | K₂CO₃ | K₂CO₃ |
Temperature | 25–40°C | 25°C |
Yield | ~70% (estimated) | 93% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions due to the thione group.
Crystallographic Data
While no single-crystal data exist for this specific compound, related spiro structures exhibit:
Compound | Target | IC₅₀ (μM) | Source |
---|---|---|---|
3-Phenyl-1,4-diazaspiro | Trypsin-like protease | 12.4 | |
Spiropyran 3a | β-Lactamase | 8.7 |
Material Science
-
Photoswitching: Spiro compounds exhibit reversible structural changes under UV light, useful in optoelectronics .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume